

# Rezivertinib: A Technical Overview of a Third-Generation EGFR Inhibitor

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## Compound of Interest

Compound Name: Rezivertinib analogue 1

Cat. No.: B12395196

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## Introduction

Rezivertinib, also known as BPI-7711, is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[1][2][3]</sup> It is designed to selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often emerges after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).<sup>[1][4][5]</sup> This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes certain dose-limiting toxicities associated with non-selective inhibitors.<sup>[5]</sup> This technical guide provides an overview of the available data on the solubility and stability of Rezivertinib, general experimental protocols for these assessments, and the key signaling pathway it modulates.

It is important to note that while this document aims to be a comprehensive resource, specific data for a designated "**Rezivertinib analogue 1**" is not publicly available. The information presented herein pertains to Rezivertinib.

## Solubility Data

Rezivertinib is characterized by its poor aqueous solubility.<sup>[1]</sup> The available quantitative and qualitative solubility data for Rezivertinib is summarized in the table below.

Solvent	Solubility	Concentration (if specified)	Notes
Water	Insoluble	-	
DMSO	Soluble	10 mM	[6]
DMSO	Soluble	24 mg/mL (49.32 mM)	Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1]
DMSO	Soluble	100 mg/mL (205.52 mM)	Sonication is recommended.
Ethanol	Soluble	3 mg/mL	[1]

## Stability Data

Specific stability data for Rezivertinib under various conditions (e.g., pH, temperature, light) is not extensively detailed in publicly accessible sources. However, general recommendations for the storage of Rezivertinib solutions provide some insight into its stability:

Storage Condition	Duration
-80°C	6 months (in solvent)
-20°C	1 month (in solvent)
-20°C	3 years (as powder)

It is standard practice in drug development to conduct comprehensive stability studies following guidelines from regulatory bodies like the FDA. These studies typically assess stability under various stress conditions to determine the drug's shelf-life and appropriate storage conditions.

## Experimental Protocols

The following are detailed methodologies for key experiments used to determine the solubility and stability of pharmaceutical compounds like Rezivertinib.

## Thermodynamic Solubility Assessment: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.<sup>[7]</sup>

**Objective:** To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

**Methodology:**

- **Preparation:** An excess amount of the pure, solid compound is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).
- **Equilibration:** The flask is sealed and agitated (e.g., on a shaker) in a temperature-controlled environment for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Sample Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (e.g., using a 0.45  $\mu\text{m}$  filter) to separate the dissolved solute from any remaining solid particles.
- **Analysis:** The concentration of the compound in the filtered supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.<sup>[7][8]</sup>
- **Reporting:** The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or  $\mu\text{M}$ ).

## Dissolution Rate Determination

Dissolution testing is crucial for predicting a drug's in-vivo behavior and ensuring lot-to-lot quality.<sup>[9]</sup>

**Objective:** To measure the rate at which a solid drug substance dissolves in a given medium.

**Methodology** (using a rotating disk apparatus):

- **Disk Preparation:** A compact of the drug substance with a known surface area is prepared.
- **Apparatus Setup:** The disk is mounted in a holder and submerged in a dissolution medium of known volume and temperature within a dissolution vessel.
- **Rotation and Sampling:** The disk is rotated at a constant speed, and samples of the dissolution medium are withdrawn at predetermined time intervals.
- **Analysis:** The concentration of the dissolved drug in each sample is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- **Data Analysis:** The dissolution rate is calculated from the change in concentration over time and the known surface area of the disk.

## Stability Indicating Method Development

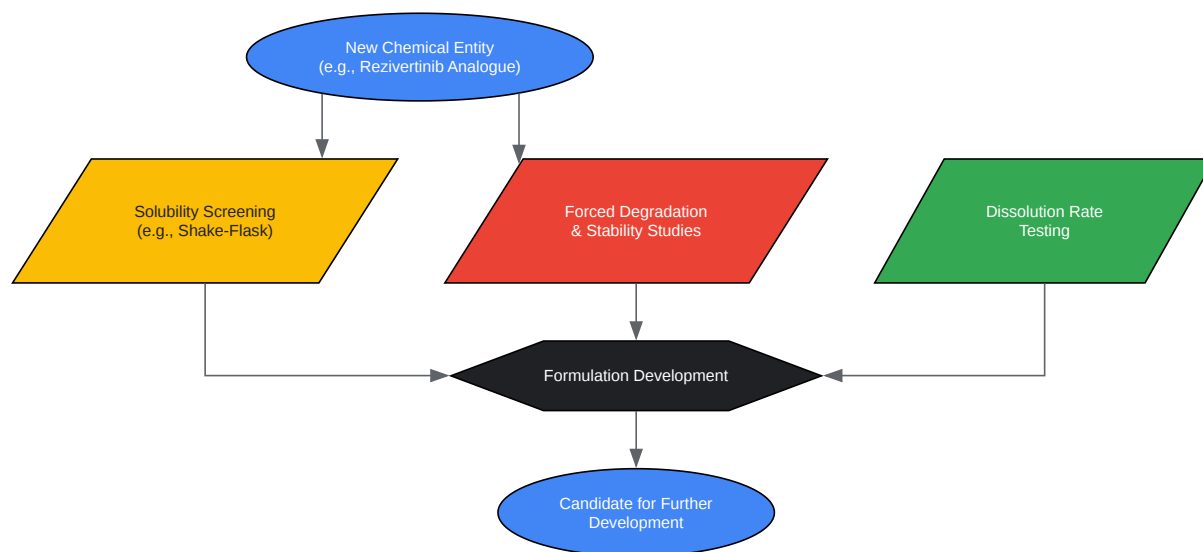
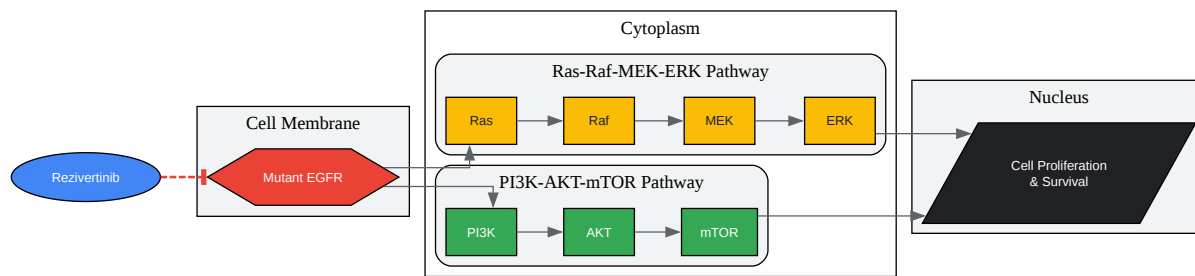
**Objective:** To develop an analytical method capable of separating the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.

**Methodology:**

- **Stress Conditions:** The drug substance is subjected to various stress conditions, including heat, humidity, light (photostability), and different pH solutions (acidic, basic, and neutral).
- **Method Development:** An analytical method, typically HPLC, is developed to achieve baseline separation between the parent drug peak and the peaks of any degradation products formed under the stress conditions.
- **Method Validation:** The developed method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity for quantifying the drug in the presence of its degradants.
- **Stability Study:** The validated method is then used to analyze samples of the drug substance that have been stored under various long-term and accelerated stability conditions to determine the rate of degradation and establish a shelf-life.

## Signaling Pathway

Rezivertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers.[4] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth.[4] Rezivertinib is designed to block the kinase activity of mutant EGFR, thereby inhibiting downstream signaling cascades.[4]



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- To cite this document: BenchChem. [Rezivertinib: A Technical Overview of a Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395196#rezivertinib-analogue-1-solubility-and-stability-data]

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